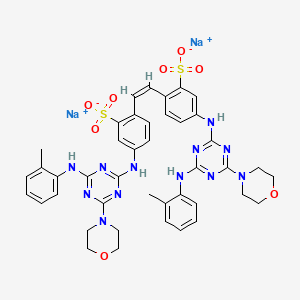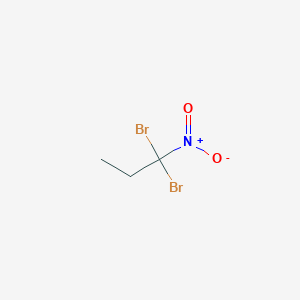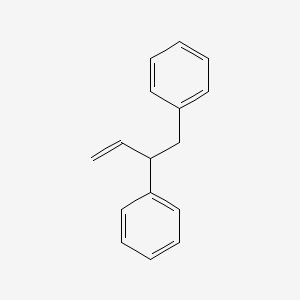![molecular formula C11H13Cl2NO B14691369 [Chloro(phenyl)methyl]propylcarbamyl chloride CAS No. 35331-78-3](/img/structure/B14691369.png)
[Chloro(phenyl)methyl]propylcarbamyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Chloro(phenyl)methyl]propylcarbamyl chloride is a chemical compound that belongs to the class of organic compounds known as carbamates. These compounds are characterized by the presence of a carbamate group, which is a functional group consisting of a carbonyl group attached to an amine group. The compound is used in various chemical reactions and has applications in different fields, including chemistry, biology, medicine, and industry.
Méthodes De Préparation
The synthesis of [Chloro(phenyl)methyl]propylcarbamyl chloride typically involves the reaction of a chloro(phenyl)methyl compound with a propylcarbamyl chloride. The reaction conditions often require the presence of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using automated equipment to ensure consistency and efficiency.
Analyse Des Réactions Chimiques
[Chloro(phenyl)methyl]propylcarbamyl chloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common reagents used in oxidation reactions include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound. Common reagents used in reduction reactions include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group in the compound with another. Common reagents used in substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may produce alcohols.
Applications De Recherche Scientifique
[Chloro(phenyl)methyl]propylcarbamyl chloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions to synthesize other compounds.
Biology: It is used in the study of biological processes and the development of new drugs.
Medicine: It is used in the development of pharmaceuticals and as a potential therapeutic agent.
Industry: It is used in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of [Chloro(phenyl)methyl]propylcarbamyl chloride involves its interaction with specific molecular targets and pathways in the body. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses.
Comparaison Avec Des Composés Similaires
[Chloro(phenyl)methyl]propylcarbamyl chloride can be compared with other similar compounds, such as:
Phenacyl chloride: This compound is also a substituted acetophenone and is used as a building block in organic chemistry.
Pyrazole derivatives: These compounds are nitrogen-containing heterocycles with various biological activities
The uniqueness of this compound lies in its specific chemical structure and the range of reactions it can undergo, making it a valuable compound in scientific research and industrial applications.
Propriétés
Numéro CAS |
35331-78-3 |
|---|---|
Formule moléculaire |
C11H13Cl2NO |
Poids moléculaire |
246.13 g/mol |
Nom IUPAC |
N-[chloro(phenyl)methyl]-N-propylcarbamoyl chloride |
InChI |
InChI=1S/C11H13Cl2NO/c1-2-8-14(11(13)15)10(12)9-6-4-3-5-7-9/h3-7,10H,2,8H2,1H3 |
Clé InChI |
BMEYWVVPVKNQEN-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C(C1=CC=CC=C1)Cl)C(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


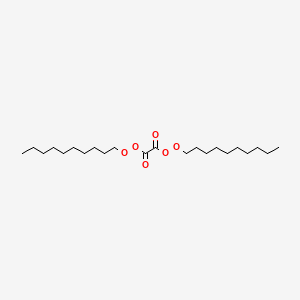
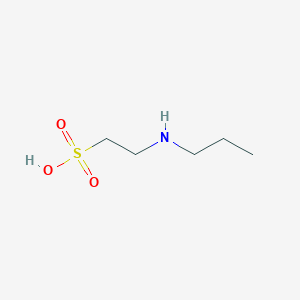
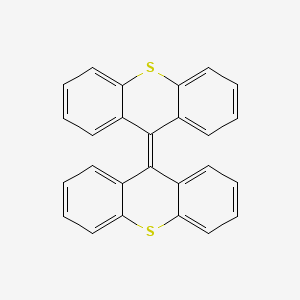
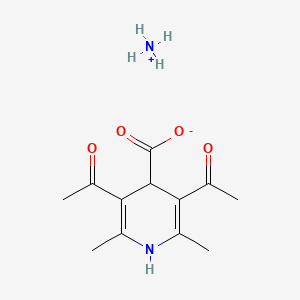
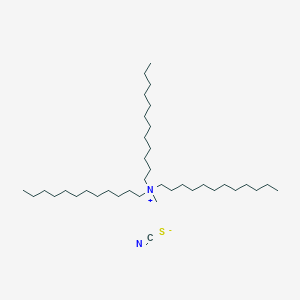
![Bicyclo[4.1.0]hepta-1,3,5-triene, 7,7-dichloro-2,5-diphenyl-](/img/structure/B14691320.png)
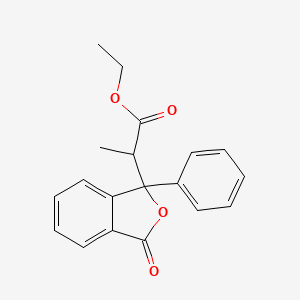
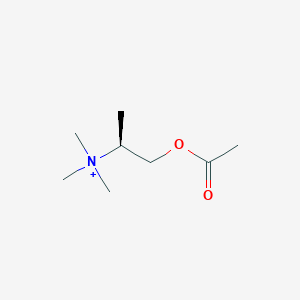
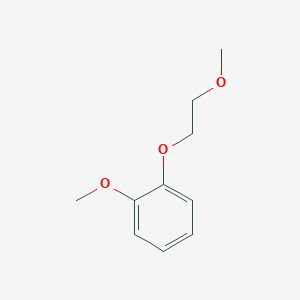
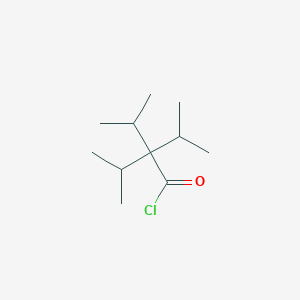
![[(E)-2-(5-Hydroxy-4,6-dimethyl-3-pyridinyl)vinyl]phosphonic acid](/img/structure/B14691353.png)
